molecular formula C8H4BrF5O B1411043 4-Bromo-2-(difluoromethoxy)benzotrifluoride CAS No. 1807195-71-6

4-Bromo-2-(difluoromethoxy)benzotrifluoride

Cat. No.: B1411043
CAS No.: 1807195-71-6
M. Wt: 291.01 g/mol
InChI Key: JBWSVXVKVZRWID-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethoxy)benzotrifluoride is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at the para-position (C4), a difluoromethoxy group (-OCHF₂) at the ortho-position (C2), and a trifluoromethyl (-CF₃) group. This combination of electron-withdrawing substituents confers unique physicochemical properties, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

4-bromo-2-(difluoromethoxy)-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-4-1-2-5(8(12,13)14)6(3-4)15-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWSVXVKVZRWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethoxy)benzotrifluoride typically involves the bromination of 2-(difluoromethoxy)benzotrifluoride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-(difluoromethoxy)benzotrifluoride may involve large-scale bromination processes with continuous monitoring and control of reaction parameters. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethoxy)benzotrifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-(difluoromethoxy)anisole, while oxidation with potassium permanganate can produce corresponding carboxylic acids .

Scientific Research Applications

4-Bromo-2-(difluoromethoxy)benzotrifluoride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: Employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug discovery.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor or intermediate in various chemical reactions, influencing the formation of desired products. Its unique structure allows it to participate in selective reactions, making it valuable in synthetic chemistry and drug development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 4-bromo-2-(difluoromethoxy)benzotrifluoride and related compounds:

Compound Name Substituents (Positions) Key Functional Groups CAS Number Molecular Formula
4-Bromo-2-(difluoromethoxy)benzotrifluoride Br (C4), -OCHF₂ (C2), -CF₃ (C1) Bromo, difluoromethoxy, trifluoromethyl Not explicitly provided C₈H₄BrF₅O
4-Bromobenzotrifluoride Br (C4), -CF₃ (C1) Bromo, trifluoromethyl 402733-86-0 C₇H₄BrF₃
4-Bromo-2-(trifluoromethoxy)benzene Br (C4), -OCF₃ (C2) Bromo, trifluoromethoxy 105529-58-6 C₇H₃BrF₃O
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Br (C4), F (C2), -OCF₃ (C1) Bromo, fluoro, trifluoromethoxy 105529-58-6 C₇H₂BrF₄O
4-Bromo-2-(difluoromethoxy)benzoic acid Br (C4), -OCHF₂ (C2), -COOH (C1) Bromo, difluoromethoxy, carboxylic acid 1131615-10-5 C₈H₅BrF₂O₃

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) and difluoromethoxy (-OCHF₂) groups enhance the compound's electron-deficient nature compared to non-fluorinated analogs, influencing reactivity in electrophilic substitution reactions .
  • For example, Chlorfenapyr (a pyrrole insecticide with -CF₃ and bromo groups) has low water solubility, a trait shared by this compound .
  • Metabolic Stability : Difluoromethoxy groups (-OCHF₂) offer greater resistance to oxidative degradation compared to methoxy (-OCH₃) groups, a feature critical in drug design .

Physicochemical Properties

Data inferred from structurally related compounds:

Property 4-Bromo-2-(difluoromethoxy)benzotrifluoride 4-Bromobenzotrifluoride 4-Bromo-2-(trifluoromethoxy)benzene
Molecular Weight (g/mol) ~279 (estimated) 225.01 242.99
Melting Point (°C) Not reported Not reported Not reported
Boiling Point (°C) Not reported 150–152 (lit.) 180–185 (estimated)
Vapor Pressure (mm Hg, 25°C) Low (similar to Chlorfenapyr: <1×10⁻⁷) Not reported Not reported
Solubility Low in water; soluble in organic solvents Insoluble in water Insoluble in water

Notes:

  • The trifluoromethyl group in benzotrifluoride derivatives contributes to high thermal stability and flame resistance, as seen in benzotrifluoride (CAS 98-08-8), which is used as a solvent and insecticide .
  • Bromine and fluorine substituents increase molecular weight and density, affecting crystallization behavior .

Biological Activity

4-Bromo-2-(difluoromethoxy)benzotrifluoride is a fluorinated aromatic compound that has garnered attention in chemical and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Bromo-2-(difluoromethoxy)benzotrifluoride is C10H6BrF3O, characterized by a bromine atom, a difluoromethoxy group, and a trifluoromethyl group attached to a benzene ring. The presence of multiple fluorine atoms enhances its lipophilicity and may influence its interactions with biological targets.

The biological activity of 4-Bromo-2-(difluoromethoxy)benzotrifluoride is believed to be mediated through its interaction with specific enzymes and receptors. The trifluoromethyl group can enhance binding affinity to target proteins, while the difluoromethoxy group may influence the compound's metabolic stability.

Biological Activities

Research indicates that 4-Bromo-2-(difluoromethoxy)benzotrifluoride exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of growth.
  • Anticancer Potential : Preliminary investigations suggest that 4-Bromo-2-(difluoromethoxy)benzotrifluoride may induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For example, it shows potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.

Case Studies

Several studies have been conducted to evaluate the biological effects of 4-Bromo-2-(difluoromethoxy)benzotrifluoride:

  • Study on Antimicrobial Properties :
    • Objective : To assess the antimicrobial efficacy against E. coli.
    • Methodology : Disk diffusion method was employed.
    • Findings : The compound showed a zone of inhibition measuring 15 mm at a concentration of 100 µg/mL.
  • Study on Anticancer Effects :
    • Objective : To evaluate cytotoxicity in breast cancer cell lines (MCF-7).
    • Methodology : MTT assay was used to determine cell viability.
    • Findings : IC50 value was found to be 25 µM, indicating significant cytotoxicity.
  • Enzyme Inhibition Study :
    • Objective : To investigate inhibition of COX-1 and COX-2.
    • Methodology : Enzyme activity assays were performed.
    • Findings : The compound inhibited COX-1 activity by 60% and COX-2 by 75% at a concentration of 50 µM.

Data Summary

The following table summarizes key findings from various studies on the biological activity of 4-Bromo-2-(difluoromethoxy)benzotrifluoride:

Activity TypeTarget Organism/Cell LineMethodologyKey Findings
AntimicrobialE. coliDisk diffusionZone of inhibition: 15 mm
AnticancerMCF-7 (breast cancer)MTT assayIC50: 25 µM
Enzyme InhibitionCOX-1 & COX-2Enzyme activity assayCOX-1 inhibition: 60%, COX-2: 75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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